molecular formula C9H10O5S B6613512 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid CAS No. 540803-67-6

2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid

Cat. No. B6613512
CAS RN: 540803-67-6
M. Wt: 230.24 g/mol
InChI Key: WKUBGFWBSGWPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid, also known as 2-MTA, is a heterocyclic compound with an aromatic thiophene ring. It is a member of the thiophene family, which are compounds that are widely used in the synthesis of drugs and other organic compounds due to their unique properties. 2-MTA is of particular interest due to its ability to form a variety of derivatives, which can be used for a range of scientific research applications.

Scientific Research Applications

2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid has a wide range of scientific research applications, due to its ability to form a variety of derivatives. It can be used in the synthesis of drugs, such as anti-cancer agents and anti-bacterial agents. It can also be used in the synthesis of organic compounds, such as dyes, pigments, and antioxidants. In addition, this compound has been used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids. It has been found to inhibit the enzyme acyl-CoA synthetase, which is responsible for the synthesis of fatty acids from acetyl-CoA. In addition, it has been found to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the synthesis of malonyl-CoA from acetyl-CoA.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to form a variety of derivatives. In addition, it is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research on 2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid. These include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in the synthesis of drugs and other organic compounds. In addition, further research could be conducted into the effects of this compound on bacterial and fungal growth, as well as its potential uses in the development of new materials. Finally, further research could be conducted into the potential toxicity of this compound, as well as its potential interactions with other compounds.

properties

IUPAC Name

2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c10-9(11)3-12-1-6-2-13-7-4-15-5-8(7)14-6/h4-6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUBGFWBSGWPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2,3-Dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-acetic acid ethyl ester (10.2 g, 40 mmol) was dissolved into ethanol (100 mL) and water (50 mL), blanketed by nitrogen. Potassium hydroxide (2.9 g) was added and the mixture was heated at 35° C. for 30 min. The solvents were then removed by distillation, ethyl acetate (50 mL), ice-water (50 mL) and concentrated hydrochloric acid (5 mL) were added and the mixture was vigorously stirred. Subsequently, the organic phase was separated, washed with a saturated aqueous solution of sodium chloride, dried with anhydrous magnesium sulphate and concentrated. Finally the raw product was recrystallized from ethyl acetate/hexanes (1/1) resulting in pure (2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-acetic acid as demonstrated by NMR and mass spectroscopy.
Name
(2,3-Dihydro-thieno[3,4-b][1,4]dioxin-2-ylmethoxy)-acetic acid ethyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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